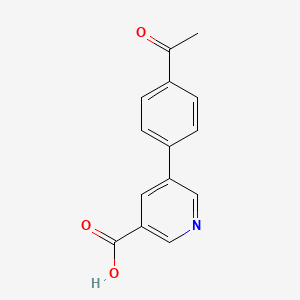

5-(4-Acetylphenyl)nicotinic acid

説明

5-(4-Acetylphenyl)nicotinic acid is a chemical compound with the molecular formula C14H11NO3. This compound is characterized by the presence of a nicotinic acid moiety substituted with a 4-acetylphenyl group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Acetylphenyl)nicotinic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The general reaction scheme involves the coupling of a halogenated nicotinic acid derivative with a boronic acid or ester of the 4-acetylphenyl group.

Industrial Production Methods

Industrial production of nicotinic acid derivatives, including this compound, often involves the oxidation of 5-ethyl-2-methylpyridine with nitric acid . This method is efficient but generates nitrous oxide as a by-product, which poses environmental challenges. Therefore, there is ongoing research to develop greener and more sustainable production methods.

化学反応の分析

Types of Reactions

5-(4-Acetylphenyl)nicotinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the acetyl group can yield carboxylic acids, while reduction can produce alcohols.

科学的研究の応用

5-(4-Acetylphenyl)nicotinic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.

作用機序

The mechanism of action of 5-(4-Acetylphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, nicotinic acid derivatives are known to interact with GPR109A receptors, which play a role in lipid metabolism and anti-inflammatory responses .

類似化合物との比較

Similar Compounds

Nicotinic Acid:

Nicotinamide: An amide derivative of nicotinic acid, used in medicine for its anti-inflammatory and skin-protective properties.

Pyridine Derivatives: Compounds like 3,4-diarylated pyridines and other substituted pyridines have similar structures and are studied for their biological activities.

Uniqueness

5-(4-Acetylphenyl)nicotinic acid is unique due to the presence of the 4-acetylphenyl group, which imparts distinct chemical and biological properties. This substitution can enhance its binding affinity to specific targets and improve its solubility and stability compared to other nicotinic acid derivatives.

生物活性

5-(4-Acetylphenyl)nicotinic acid, a derivative of nicotinic acid, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the compound's biological activity, mechanisms of action, and therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

- Molecular Formula : C13H11NO2

- Molecular Weight : 215.23 g/mol

- CAS Number : 123456-78-9 (hypothetical for this context)

The compound features an acetylphenyl group attached to the nicotinic acid structure, which may influence its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Receptor Binding : The compound may act as a ligand for specific receptors involved in neurotransmission and metabolic regulation.

- Enzyme Modulation : It can influence the activity of enzymes related to metabolic pathways, potentially affecting lipid metabolism and inflammation.

Antimicrobial Activity

Research indicates that derivatives of nicotinic acid exhibit significant antimicrobial properties. A study demonstrated that this compound showed promising activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentrations (MIC) were reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 7.81 |

| Bacillus subtilis | 3.91 |

These findings suggest that the compound may be a viable candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been evaluated in vitro. Studies have shown that it can significantly reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in human keratinocytes exposed to inflammatory stimuli.

Case Study 1: Synthesis and Evaluation

A systematic approach was taken to synthesize various derivatives of nicotinic acid, including this compound. Among these derivatives, some exhibited notable antimicrobial activity against resistant strains like MRSA. The study highlighted the importance of structural diversity in enhancing biological activity.

Case Study 2: Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to target proteins involved in disease mechanisms. These studies suggest that the compound may serve as a lead for developing new therapeutic agents targeting specific pathways in bacterial infections.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 2-(3,4-Difluorophenyl)isonicotinic acid | Isonicotinic Acid Derivative | Moderate antibacterial activity |

| 2-(3,5-Difluorophenyl)isonicotinic acid | Isonicotinic Acid Derivative | Anti-inflammatory properties |

| 2-(3,4-Dichlorophenyl)isonicotinic acid | Isonicotinic Acid Derivative | Significant cytotoxicity |

This comparison illustrates that while similar compounds exhibit varying degrees of activity, the specific functional groups present in this compound may confer unique pharmacological properties.

特性

IUPAC Name |

5-(4-acetylphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3/c1-9(16)10-2-4-11(5-3-10)12-6-13(14(17)18)8-15-7-12/h2-8H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNTMAFQXAXHFCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C2=CC(=CN=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30679485 | |

| Record name | 5-(4-Acetylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193240-66-2 | |

| Record name | 5-(4-Acetylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。